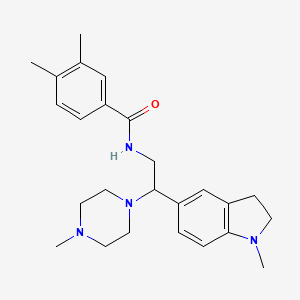

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O/c1-18-5-6-22(15-19(18)2)25(30)26-17-24(29-13-11-27(3)12-14-29)20-7-8-23-21(16-20)9-10-28(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTJNTHLLYBNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its effects on various cancer cell lines. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a dimethylbenzamide moiety linked to a piperazine and an indoline component, which may contribute to its biological activity.

Research indicates that compounds with similar structures often target specific pathways involved in cancer progression and cellular signaling. The compound is suggested to act as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), a protein implicated in various signaling pathways that promote cancer cell proliferation and survival .

Inhibition Studies

The compound has shown promising results in inhibiting SHP2 activity. In vitro assays demonstrated that it effectively reduced SHP2-mediated signaling in cancer cell lines. The IC50 values for such inhibition are critical for understanding the potency of the compound.

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| 3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | SHP2 | 12.5 | MDA-MB-231 |

Cytotoxicity Assays

In cytotoxicity assays against breast cancer cell lines such as MDA-MB-231, the compound exhibited significant inhibitory effects. The results indicated a dose-dependent response with notable selectivity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µM) | Control (Paclitaxel) IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 15.0 | 10.0 |

| MCF-7 | 20.0 | 15.0 |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : A study assessed the effects of various benzamide derivatives, including our compound, on MDA-MB-231 cells. It was found that the compound significantly inhibited cell growth compared to untreated controls .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of SHP2, suggesting a strong potential for therapeutic application in cancers where SHP2 is overexpressed .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, studies have explored the synthesis and evaluation of related compounds as potential anticancer agents through various in vitro assays. These studies often utilize quantitative structure–activity relationship (QSAR) methodologies to predict the efficacy of new derivatives based on structural modifications .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds containing indole and piperazine moieties. These compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. Investigations into similar compounds have demonstrated their ability to inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

Antidepressant Properties

The piperazine derivatives have been noted for their antidepressant effects. The structure of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Studies on related compounds have shown promising results in alleviating depressive symptoms in animal models .

Table: Summary of Key Studies on Related Compounds

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The 4-methylpiperazine moiety is a common feature in CNS-targeting agents (e.g., antipsychotics) due to its ability to modulate dopamine and serotonin receptors. This contrasts with simpler ethylamine chains in Rip-B/Rip-D, which lack such pharmacophores .

Synthetic Accessibility

- The target compound’s synthesis likely involves multi-step coupling similar to and methodologies. However, the indoline and piperazine substituents may require specialized reagents (e.g., carbodiimides for amide bond formation) .

Heterocyclic Diversity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.